

Rhodinyl Acetate: A Technical Guide to its Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodinyl acetate

Cat. No.: B085566

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodinyl acetate (CAS No. 141-11-7) is an organic ester prized for its characteristic fresh, rose-like floral aroma.^[1] It is a key component in the fragrance and flavor industries, valued for its stability and lasting scent profile.^[2] This technical guide provides an in-depth overview of the chemical and physical properties of **rhodinyl acetate**, its molecular structure, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure

Rhodinyl acetate is the acetate ester of rhodinol, which is a mixture of terpene alcohols, primarily consisting of l-citronellol.^[1] The IUPAC name for the primary component is 3,7-dimethyloct-7-enyl acetate.^[3] Its structure consists of a ten-carbon chain with two methyl groups and a terminal double bond, attached to an acetate functional group via an ester linkage.

Caption: 2D Chemical Structure of **Rhodinyl Acetate**.

Chemical and Physical Properties

Rhodinyl acetate is a colorless to pale yellow liquid.^[2] It is soluble in alcohol and mineral oils but insoluble in glycerol and water.^{[1][4]} A summary of its key quantitative properties is

presented in the table below.

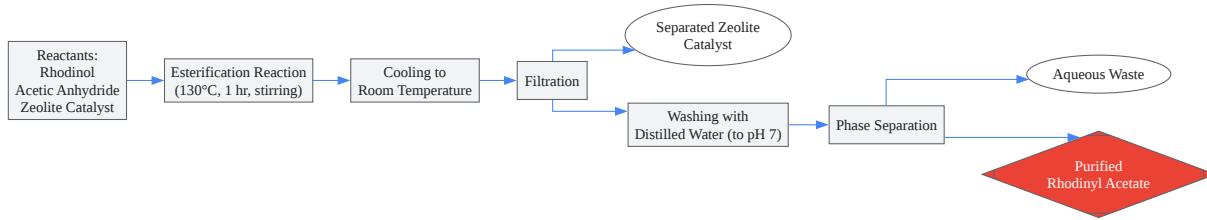
Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₂₂ O ₂	[2]
Molecular Weight	198.30 g/mol	[5]
CAS Number	141-11-7	[1]
Appearance	Colorless to pale yellow liquid	[1][2]
Odor	Fresh, rose-like	[1][6]
Boiling Point	237 °C (lit.)	[1]
Density	0.896 g/mL at 25 °C (lit.)	[1]
Refractive Index	n _{20/D} 1.4540 (lit.)	[1]
Flash Point	46 °C	[1]
Solubility	Soluble in alcohol and oils; insoluble in water.	[1][4]
Kovats Retention Index	1266 (Semi-standard non-polar), 1660 (Standard polar)	[5]

Experimental Protocols

Synthesis of Rhodinyl Acetate via Esterification

Rhodinyl acetate can be synthesized through the Fischer esterification of rhodinol with acetic anhydride, using a catalyst such as zeolite. The following protocol is adapted from a study on the esterification of the rhodinol fraction from citronella oil.

Materials:


- Rhodinol (a mixture of citronellol and geraniol)
- Acetic anhydride
- Zeolite catalyst

- Distilled water
- Boiling flask
- Magnetic stirrer and stir bar
- Heating mantle
- Filtration apparatus

Procedure:

- In a boiling flask, combine 10 mL of rhodinol (approximately 0.03 moles total of citronellol and geraniol), 2.92 mL of acetic anhydride (0.03 moles), and 0.14 g of zeolite catalyst.
- Heat the mixture to 130°C with continuous stirring for 1 hour.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Separate the catalyst from the organic liquid by filtration.
- Wash the resulting organic liquid repeatedly with distilled water until the pH of the aqueous phase is neutral (pH 7).
- Separate the final organic phase containing **rhodinyl acetate**.

Logical Workflow for Synthesis and Purification:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **rhodinyl acetate**.

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the separation and identification of volatile compounds like **rhodinyl acetate** in complex mixtures. The following is a representative protocol for the analysis of terpenes and terpenoids, which can be adapted for **rhodinyl acetate**.^[6]

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Capillary column suitable for terpene analysis (e.g., HP-5MS, 5% phenyl methylpolysiloxane).^[6]

Sample Preparation:

- Dilute the **rhodinyl acetate** sample in a suitable solvent such as ethyl acetate.^[6]
- If quantitative analysis is required, add an internal standard (e.g., n-tridecane) to the diluted sample.^[6]

GC-MS Conditions (Example):

- Injection Volume: 1 μ L
- Inlet Temperature: 250 °C
- Carrier Gas: Helium
- Oven Temperature Program:
 - Initial temperature: 115°C
 - Ramp to 145°C at 2°C/min
 - Ramp to 165°C at 20°C/min
 - Ramp to 175°C at 2°C/min
 - Ramp to 280°C at 15°C/min, hold for 5 minutes.[6]
- MS Detector: Electron Impact (EI) ionization at 70 eV.

Data Analysis:

- Identification of **rhodinyl acetate** is achieved by comparing its retention time and mass spectrum with that of a known standard or by library matching.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While a detailed experimental spectrum for **rhodinyl acetate** is not readily available in public databases, the expected chemical shifts can be predicted based on its structure.

- ^1H NMR:
 - Protons on the methyl group of the acetate would appear as a singlet around δ 2.0 ppm.
 - Protons on the carbons adjacent to the ester oxygen ($\text{CH}_2\text{-O}$) would be found in the δ 4.0-4.5 ppm region.

- Vinyl protons of the terminal double bond would resonate in the δ 4.5-5.5 ppm range.
- Aliphatic protons on the carbon chain would appear in the upfield region of the spectrum (δ 0.9-2.0 ppm).
- ^{13}C NMR:
 - The carbonyl carbon of the ester would be significantly downfield, typically in the δ 170-175 ppm range.
 - Carbons of the double bond would appear in the δ 110-150 ppm region.
 - The carbon of the CH_2 group attached to the ester oxygen would be found around δ 60-70 ppm.
 - The methyl carbon of the acetate group would be around δ 20-25 ppm.
 - Other aliphatic carbons would resonate in the δ 10-40 ppm range.

3. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in **rhodinyl acetate**.

- C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1735-1750 cm^{-1} .
- C-O Stretch: A strong absorption band for the C-O single bond of the ester will be present in the 1000-1300 cm^{-1} region.
- C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm^{-1} , while the vinylic C-H stretch will be observed just above 3000 cm^{-1} .
- C=C Stretch: A weaker absorption due to the carbon-carbon double bond stretch is expected around 1640-1680 cm^{-1} .

Conclusion

Rhodinyl acetate is a commercially significant fragrance and flavor compound with well-defined chemical and physical properties. Its synthesis is readily achievable through standard esterification procedures. The analysis and quality control of **rhodinyl acetate** can be effectively performed using common analytical techniques such as GC-MS, NMR, and IR spectroscopy. This guide provides a foundational technical overview for researchers and professionals working with this versatile ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ncasi.org [ncasi.org]
- 2. rsc.org [rsc.org]
- 3. Rhodinyl acetate | C12H22O2 | CID 8833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. gcms.cz [gcms.cz]
- 6. A Validated GC-MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Rhodinyl Acetate: A Technical Guide to its Chemical Properties, Structure, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085566#rhodinyl-acetate-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com